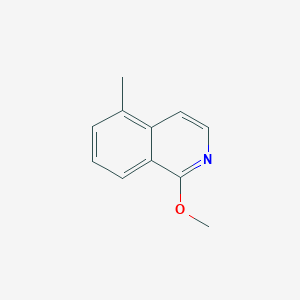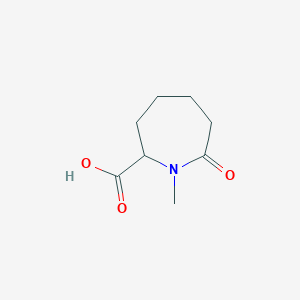
1-Methyl-7-oxoazepane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-7-oxoazepane-2-carboxylic acid is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.19 g/mol . It is characterized by a seven-membered ring containing a ketone group and a carboxylic acid group, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1-Methyl-7-oxoazepane-2-carboxylic acid typically involves the following steps:
Cyclization Reaction: The starting material, which is often a linear precursor, undergoes cyclization to form the seven-membered ring structure.
Industrial production methods may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes, to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-Methyl-7-oxoazepane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alcohols, amines, and other nucleophiles.
Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Applications De Recherche Scientifique
1-Methyl-7-oxoazepane-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Methyl-7-oxoazepane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The ketone and carboxylic acid groups play a crucial role in its reactivity and interactions with other molecules. These functional groups can form hydrogen bonds, participate in nucleophilic and electrophilic reactions, and undergo various chemical transformations .
Comparaison Avec Des Composés Similaires
1-Methyl-7-oxoazepane-2-carboxylic acid can be compared with other similar compounds, such as:
1-Methyl-6-oxoazepane-2-carboxylic acid: Differing by the position of the ketone group.
1-Methyl-7-oxoazepane-3-carboxylic acid: Differing by the position of the carboxylic acid group.
1-Methyl-7-oxoazepane-2-sulfonic acid: Differing by the presence of a sulfonic acid group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct reactivity and applications compared to its analogs .
Propriétés
Formule moléculaire |
C8H13NO3 |
|---|---|
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
1-methyl-7-oxoazepane-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO3/c1-9-6(8(11)12)4-2-3-5-7(9)10/h6H,2-5H2,1H3,(H,11,12) |
Clé InChI |
APZXHDHHTVJUDF-UHFFFAOYSA-N |
SMILES canonique |
CN1C(CCCCC1=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Dioxaspiro[4.5]decane-2-carbaldehyde](/img/structure/B11915256.png)
![4-Chloro-2-methylpyrrolo[1,2-a]pyrimidine](/img/structure/B11915258.png)

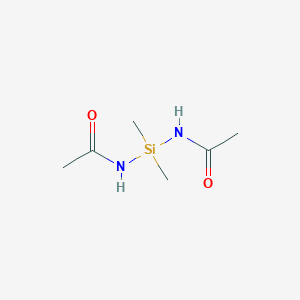

![7-chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11915287.png)


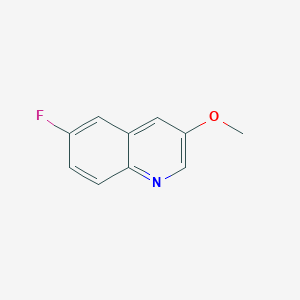
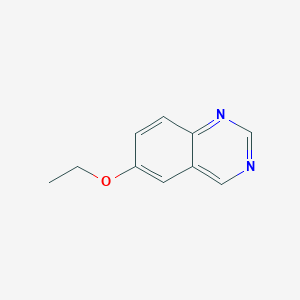
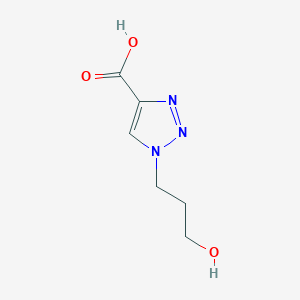
![6-Azaspiro[2.5]octa-4,7-diene, 6-acetyl-1,1-dimethyl-](/img/structure/B11915333.png)

